molecular formula C11H22O B6593729 trans-2-Undecen-1-ol CAS No. 75039-84-8

trans-2-Undecen-1-ol

Cat. No.: B6593729
CAS No.: 75039-84-8
M. Wt: 170.29 g/mol
InChI Key: SKBIQKQBLQHOSU-MDZDMXLPSA-N
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Description

2-Undecen-1-ol is an aliphatic alcohol.
trans-2-Undecen-1-ol is a natural product found in Saccharina japonica with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-undec-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O/c1-2-3-4-5-6-7-8-9-10-11-12/h9-10,12H,2-8,11H2,1H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKBIQKQBLQHOSU-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3068041, DTXSID70880856
Record name 2-Undecen-1-ol
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Record name trans-2-undecen-1-ol
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Molecular Weight

170.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White to slightly yellow liquid; Fruity, fatty aroma
Record name 2-Undecen-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1383/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

100.00 to 102.00 °C. @ 2.00 mm Hg
Record name 2-Undecen-1-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034856
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Solubility

Soluble in most fixed oils; Insoluble in water, Soluble (in ethanol)
Record name 2-Undecen-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1383/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.838-0.848
Record name 2-Undecen-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1383/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

37617-03-1, 75039-84-8
Record name 2-Undecen-1-ol
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Record name 2-Undecen-1-ol, (2E)-
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Record name 2-Undecen-1-ol
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Record name 2-Undecen-1-ol
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Record name trans-2-undecen-1-ol
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Record name Undec-2-enol
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Record name 2-UNDECEN-1-OL, (2E)-
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Record name 2-Undecen-1-ol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Contextualization Within Natural Product Chemistry and Aliphatic Alcohols

trans-2-Undecen-1-ol (B1580871), a member of the fatty alcohol class of organic compounds, is an aliphatic alcohol with a carbon chain of at least six atoms. foodb.ca Fatty alcohols are common in nature, serving as components of waxes, lipids, and signaling molecules. The defining structural features of this compound are an eleven-carbon backbone, a primary alcohol group (-CH₂OH), and a double bond in the trans configuration between the second and third carbon atoms.

This compound has been identified as a natural product in various plant species. For instance, it has been detected in the leaves of Ferula assa-foetida and in coriander leaf (Coriandrum sativum). flavscents.com Its presence in these natural sources underscores its relevance in the study of phytochemistry and the chemical composition of essential oils. The method used for drying plant material can notably impact the concentration of this compound in the resulting essential oil.

The table below summarizes the key chemical and physical properties of this compound.

PropertyValue
Molecular Formula C₁₁H₂₂O
Molecular Weight 170.29 g/mol nih.govnist.gov
Appearance White to slightly yellow liquid nih.gov
Odor Fruity, fatty, floral, rose, waxy nih.govthegoodscentscompany.comthegoodscentscompany.com
Boiling Point 100-102 °C at 2.00 mm Hg; 242-244 °C at 760.00 mm Hg nih.govthegoodscentscompany.com
Melting Point 13.3 °C alfa-chemistry.com
Density 0.838-0.848 g/cm³ at 25 °C nih.govalfa-chemistry.com
Refractive Index 1.447-1.453 at 20.00 °C nih.govthegoodscentscompany.com
Solubility Insoluble in water; Soluble in most fixed oils and alcohol nih.govalfa-chemistry.com
CAS Registry Number 75039-84-8 nist.gov

This table is interactive. Click on the headers to sort the data.

Natural Occurrence and Chemodiversity

Impact of Drying Methods on Plant Essential Oil Composition

Drying is a critical post-harvest step for preserving plant material and extracting essential oils. However, the method of drying can significantly alter the chemical composition of the essential oil, including the concentration of trans-2-undecen-1-ol (B1580871).

A study on coriander (Coriandrum sativum L.) investigated the effects of different drying methods on its essential oil profile. The methods included sun-drying, shade-drying, mechanical oven drying at 40°C and 60°C, microwave drying at 500W and 700W, and freeze-drying. The research found that drying at 40°C resulted in the highest relative percentage of this compound (12.88%). researchgate.netfrontiersin.orgnih.govresearchgate.net In contrast, drying at higher temperatures, such as in an oven at 60°C or with microwaves, led to a significant decrease in other compounds like decanal (B1670006) and n-decanol. researchgate.net This suggests that moderate drying temperatures are optimal for preserving or even enhancing the concentration of this compound in coriander. The changes in essential oil composition during drying are attributed to various chemical transformations that can occur. academicjournals.org

Table 1: Effect of Drying Temperature on the Relative Percentage of Key Volatile Compounds in Coriandrum sativum L. Essential Oil

CompoundDrying TemperatureRelative Percentage (%)
This compound 40°C 12.88 frontiersin.orgnih.govresearchgate.net
n-Decanol40°C13.15 frontiersin.orgnih.govresearchgate.net
1-Tetradecanol60°C31.74 frontiersin.org
cis-Phytol60°C34.05 frontiersin.org

Metabolomic Shifts Induced by Processing (e.g., Tea Fixation)

"Fixation" is a crucial step in tea processing that involves heating the leaves to deactivate enzymes and prevent oxidation, thereby influencing the final aroma and flavor of the tea. This process can cause significant shifts in the metabolomic profile of the tea leaves, including the levels of this compound.

An untargeted metabolomics analysis of Cyclocarya paliurus tea revealed that the fixation process led to a down-regulation of this compound. pan.olsztyn.plpan.olsztyn.pl This reduction is considered advantageous for improving the quality of the tea, as it may lessen potentially unfavorable odors. pan.olsztyn.pl The study identified a total of 147 metabolites that differentiated the fixated and unfixated teas, with significant changes observed in various classes of compounds including alcohols, esters, ketones, and terpenoids. pan.olsztyn.plpan.olsztyn.pl The fixation process, through high temperatures, promotes various chemical reactions that alter the volatile compound profile. frontiersin.org

Table 2: Changes in Volatile Compound Classes in Cyclocarya paliurus Tea After Fixation

Compound ClassChange After Fixation
Alcohols (including this compound) Down-regulated pan.olsztyn.pl
Esters9 up-regulated, 9 down-regulated pan.olsztyn.plresearchgate.net
Ketones3 up-regulated, 15 down-regulated pan.olsztyn.plresearchgate.net
Terpenoids16 up-regulated, 16 down-regulated researchgate.net

Alterations in Plant Volatile Organic Compounds under Environmental Conditions (e.g., Elevated CO2)

Environmental factors, such as the atmospheric concentration of carbon dioxide (CO2), can alter the physiology and biochemistry of plants, leading to changes in their volatile organic compound (VOC) emissions.

Table 3: Identified Volatile Organic Compounds in Rice Plants Under Ambient and Elevated CO2

CompoundCategory
HeptadecaneAlkanes
LinaloolAlcohols
LimoneneAlkenes
This compound Alcohols
FalcarinolAlcohols
PhytolAlcohols
1-EicosanolAlcohols
Hexacosan-1-olAlcohols
Source: nih.gov

Biosynthetic Pathways and Mechanistic Elucidation

Precursor Identification and Metabolic Flux Analysis

The carbon backbone of trans-2-Undecen-1-ol (B1580871) is derived from intermediates of fatty acid biosynthesis. asm.orgnih.gov The initial steps involve the synthesis of saturated fatty acids from acetyl-CoA, a central metabolite, through the catalytic action of acetyl-CoA carboxylase and fatty acid synthase (FAS). frontiersin.org For an 11-carbon compound like undecenol, the precursor is typically a fatty acid of a specific chain length.

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell, providing insights into the flow of metabolites through a network. mdpi.comnih.gov By using stable isotope tracers, such as ¹³C-labeled glucose, researchers can track the path of carbon atoms from a primary substrate into various metabolic intermediates and final products, including fatty acids. mdpi.commdpi.com This analysis helps identify the primary precursors and quantify the metabolic output towards the synthesis of specific fatty acids that serve as the foundational molecules for this compound. mdpi.comgla.ac.uk

¹³C-MFA can reveal bottlenecks in precursor supply and cofactor availability (like NADPH), which are crucial for efficient fatty acid production. mdpi.com The analysis of labeling patterns in proteinogenic amino acids, which are also synthesized from central carbon metabolism, allows for the precise calculation of intracellular fluxes. mdpi.com While direct MFA studies for this compound are not extensively documented in the provided results, the principles of MFA applied to fatty acid-derived biochemicals are well-established and fundamental to understanding its precursor supply chain. mdpi.comd-nb.info

Table 1: Key Precursors in Fatty Acid Biosynthesis

Precursor Role
Acetyl-CoA The primary building block for fatty acid synthesis. frontiersin.org
Malonyl-CoA Formed from the carboxylation of acetyl-CoA, it is the donor of two-carbon units during fatty acid chain elongation.
NADPH A critical cofactor providing the reducing power for the reactions catalyzed by the fatty acid synthase complex. mdpi.com

Enzymatic Transformations in Biological Systems

Once the appropriate fatty acid precursor is synthesized, a series of enzymatic transformations are required to introduce the double bond and the terminal alcohol functional group. This typically involves desaturases, reductases, and potentially other modifying enzymes like hydroxylases and decarboxylases. asm.orgfrontiersin.org

Desaturation: A specific desaturase enzyme introduces a double bond into the saturated fatty acyl chain at a precise location.

Reduction: A fatty acid reductase (FAR) then catalyzes the reduction of the activated carboxyl group of the unsaturated fatty acid to a primary alcohol. frontiersin.org

In some organisms, particularly moths, the biosynthesis of similar unsaturated alcohols (often insect pheromones) involves a defined sequence of desaturation and reduction steps. frontiersin.org The substrate specificity of the desaturases and FARs is a key determinant of the final product's structure, including chain length and double bond position. frontiersin.org

An alternative and well-studied pathway for the formation of unsaturated hydrocarbons involves the direct decarboxylation of fatty acids to produce terminal alkenes (1-alkenes). sdu.edu.cnresearchgate.netnih.gov This reaction is catalyzed by a class of enzymes known as fatty acid decarboxylases. Several distinct enzyme families have been identified that perform this transformation:

P450 Peroxygenases (e.g., OleT): These heme-containing enzymes can catalyze the oxidative decarboxylation of fatty acids to generate 1-alkenes. asm.orgnih.gov The enzyme OleTJE from Jeotgalicoccus species is a notable example, converting long-chain fatty acids into terminal olefins. asm.orgnih.gov

Non-heme Iron-dependent Oxidases (e.g., UndA): UndA, found in Pseudomonas species, is a non-heme diiron enzyme that catalyzes the decarboxylation of medium-chain fatty acids (C10–C14) to produce the corresponding 1-alkenes. sdu.edu.cn

Membrane-bound Desaturase-like Enzymes (e.g., UndB): UndB is another non-heme diiron enzyme that performs oxidative decarboxylation of fatty acids to form 1-alkenes and is noted for its efficiency in producing 1-undecene. sdu.edu.cnresearchgate.net

While these enzymes primarily produce alkenes, related enzymatic activities can lead to the formation of unsaturated alcohols. For instance, research on the P450 enzyme CYP152K6 from Bacillus methanolicus has shown its capability for both desaturation and decarboxylation reactions. nih.gov In experiments with dodecanoic acid, it was observed that the primary product, 2-hydroxydodecanoic acid, could be further converted via a likely 2,3-desaturation followed by oxidative decarboxylation to yield undec-1-en-1-ol. nih.gov This suggests a plausible route where a hydroxylated fatty acid undergoes decarboxylation to form an unsaturated alcohol, which could be an isomer of this compound.

Table 2: Enzymes in Alkene and Unsaturated Alcohol Biosynthesis

Enzyme/Family Type Substrate(s) Product(s) Reference
OleT P450 Peroxygenase Long-chain fatty acids 1-Alkenes, Hydroxy fatty acids asm.orgnih.gov
UndA Non-heme Diiron Oxidase Medium-chain fatty acids (C10-C14) 1-Alkenes sdu.edu.cn
UndB Non-heme Diiron Oxidase Fatty acids (C6-C18) 1-Alkenes sdu.edu.cnresearchgate.net
Fatty Acid Reductase (FAR) Reductase Fatty Acyl-CoA/ACP Fatty Alcohols frontiersin.org

Stereochemical Aspects of Biosynthetic Formation

The stereochemistry of this compound refers to the (E)-configuration of the double bond between the second and third carbon atoms. The formation of this specific isomer is not random but is strictly controlled by the enzymes involved in its biosynthesis.

The stereospecificity of enzymatic reactions is a hallmark of biological catalysis. In the context of unsaturated fatty acid and alcohol biosynthesis, desaturase enzymes are responsible for creating double bonds with a specific geometry, either cis (Z) or trans (E). This control is dictated by the precise positioning of the substrate fatty acid chain within the enzyme's active site.

In the biosynthesis of many insect pheromones, which are structurally similar to this compound, the stereochemical purity of the final product is critical for its biological activity. researchgate.net For example, different combinations and stereospecificities of desaturases are used to produce specific isomers of pheromone intermediates in various moth species. frontiersin.org The synthesis of a trans double bond is a common feature in these pathways. Although the specific enzymes for this compound are not detailed in the search results, the well-documented stereospecificity of enzymes in analogous pathways, such as those for pheromone synthesis, provides a strong model. researchgate.netrsc.org The generation of the (E)-isomer of this compound is therefore the result of a highly stereospecific enzymatic desaturation or a related transformation that locks the double bond in the trans configuration before or during the reduction to the alcohol.

Synthetic Methodologies and Chemical Transformations

Strategies for Stereoselective Synthesis of trans-2-Undecen-1-ol (B1580871)

The synthesis of this compound with high stereoselectivity is crucial for its application in the production of specific isomers of bioactive molecules. Various methods, including hydrogenation, dehydration, and selective oxidation, have been developed to achieve this. chembk.comacs.org

Hydrogenation and Dehydration Routes

Hydrogenation and dehydration reactions are common strategies for synthesizing unsaturated alcohols like this compound. chembk.com These methods often involve the reduction of a corresponding carbonyl compound or the elimination of water from a diol.

For instance, the reduction of ethyl undecanoate can be achieved through metal sodium reduction or by pressurization and catalytic hydrogenation of ethyl ω-undecanoate to produce undecanol, which can then be further modified. atamanchemicals.com Catalytic transfer hydrogenation (CTH) is another relevant technique, where hydrogen is transferred from a donor molecule, such as 2-propanol, to the substrate. odu.edu This method has been explored for the conversion of waste cooking oil into biofuels, a process involving the hydrogenation of fatty acid derivatives. odu.edu The choice of catalyst and reaction conditions, such as temperature and pressure, significantly influences the yield and selectivity of the desired product. odu.edu

Selective Oxidation Approaches

Selective oxidation offers another pathway to this compound. chembk.com This can involve the oxidation of a corresponding alkane or a less oxidized precursor. The choice of oxidizing agent and catalyst is critical to prevent over-oxidation to the aldehyde or carboxylic acid. doi.org

Palladium-based catalysts have been extensively studied for the selective oxidation of alcohols. doi.org For example, the aerobic oxidation of primary alcohols can be achieved using a palladium catalyst in the presence of a co-oxidant. doi.org A notable method involves the aldehyde-selective Wacker-type oxidation of terminal olefins, which can be adapted to produce aldehydes that are then reduced to the corresponding alcohols. google.com This process often utilizes a palladium complex, a copper salt, and a nitrite (B80452) source under an oxygen atmosphere. google.com The reaction conditions, including the solvent system and temperature, are optimized to maximize the yield of the desired aldehyde, which can subsequently be reduced to the alcohol. google.com

Catalytic Innovations in Undecenyl Alcohol Synthesis

Recent advancements in catalysis have led to more efficient and selective methods for the synthesis of undecenyl alcohols. Innovations include the development of novel catalyst systems and the optimization of reaction conditions to improve yield and stereoselectivity.

Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, have become indispensable tools in forming carbon-carbon bonds, which is a key step in building the carbon skeleton of molecules like this compound. chemie-brunschwig.ch Furthermore, the use of biocatalysts, such as alcohol dehydrogenases (ADHs), presents a green alternative for the stereoselective synthesis of alcohols. researchgate.net ADHs can catalyze the reduction of ketones or the oxidation of alcohols with high enantioselectivity. researchgate.net

The table below summarizes some catalytic systems used in reactions relevant to the synthesis of unsaturated alcohols.

Catalyst SystemReaction TypeKey Features
Palladium(II) complexes with copper and nitrite sourceWacker-type OxidationHigh selectivity for aldehydes from terminal olefins. google.com
Palladium complexes with (−)-sparteineAerobic OxidationKinetic resolution of secondary alcohols. doi.org
Rhodium/SulfoXantphosHydroaminomethylationUsed in a thermomorphic multiphase system for catalyst recycling. rsc.org
Grubbs 2nd generation catalystOlefin Cross-MetathesisEfficient formation of C=C bonds with specific stereochemistry. mdpi.com
Alcohol Dehydrogenases (ADHs)Biocatalytic Reduction/OxidationHigh enantioselectivity for the synthesis of chiral alcohols. researchgate.net

This compound as a Versatile Synthetic Intermediate

The chemical reactivity of the hydroxyl group and the double bond makes this compound a versatile building block in organic synthesis. ontosight.aichembk.com It serves as a precursor for a variety of more complex molecules, including bioactive compounds and natural products. ontosight.aichembk.com

Preparation of Bioactive Analogues

This compound is a key starting material for the synthesis of various bioactive analogues. researchgate.net Its structure can be modified to create new compounds with potential therapeutic applications. For example, it has been identified as a bioactive compound in the leaves of Corchorus trilocularis and exhibits antimicrobial properties.

The synthesis of analogues often involves reactions at the double bond or the hydroxyl group. For instance, olefin cross-metathesis can be used to introduce different alkyl or functionalized groups. mdpi.com The synthesis of sphingoid bases, a class of bioactive lipids, has been achieved using olefin cross-coupling metathesis with 1-tetradecene, starting from a protected derivative related to this compound. mdpi.com

Role in Natural Product Synthesis

This compound and its derivatives are important intermediates in the total synthesis of various natural products. chembk.comhbni.ac.in The stereochemistry of the double bond and the chiral center (if present) are often crucial for the biological activity of the final product.

Chemoenzymatic approaches, which combine chemical and biocatalytic steps, are powerful strategies for the synthesis of complex natural products. hbni.ac.in For instance, the enantioselective synthesis of lactones, which are common structural motifs in natural products, can be achieved using alcohol dehydrogenases. researchgate.net These lactones can then be further elaborated into target molecules. The synthesis of insect pheromones, such as (E)-5-decen-1-ol, has been accomplished through stereoselective routes starting from related unsaturated precursors. researchgate.netsakura.ne.jp

Application in Surfactant Chemistry

This compound serves as a valuable intermediate in the synthesis of specialized surfactants. chembk.com Its structure, featuring a hydroxyl group and a carbon-carbon double bond, allows for various chemical modifications to produce amphiphilic molecules with surface-active properties. The production of these surfactants often involves the ethoxylation of the alcohol, followed by sulfation or other functionalization steps to create the hydrophilic head group.

The reactivity of the hydroxyl group allows for the addition of ethylene (B1197577) oxide units, creating a polyoxyethylene chain. The length of this chain can be controlled to fine-tune the hydrophilic-lipophilic balance (HLB) of the resulting surfactant, thereby influencing its properties such as detergency, wetting, and emulsification. For instance, ethoxylation of undecylenic alcohol, a related unsaturated alcohol, has been demonstrated to produce intermediates for surfactants. google.com In one process, undecylenic alcohol is first ethoxylated with a specific number of ethylene oxide moles to create an alcohol ethoxylate. google.com This intermediate can then be sulfated to produce an anionic surfactant. google.com

Similarly, this compound can be utilized in the synthesis of non-ionic, anionic, cationic, or amphoteric surfactants depending on the subsequent chemical transformations. The presence of the double bond also offers a site for further chemical modification, potentially leading to surfactants with unique properties or functionalities. While detailed research specifically on surfactants derived from this compound is not extensively documented in the provided results, its structural similarity to other fatty alcohols used in surfactant synthesis, such as 1-decanol (B1670082) and dodecanol, suggests its potential in this application. chalcogen.ro The general principles of surfactant synthesis from fatty alcohols are well-established and applicable to this compound. google.comrsc.org

Precursor in Bio-based Polymer Monomer Synthesis

The chemical structure of this compound, with its terminal hydroxyl group and internal double bond, makes it a candidate as a synthon for the creation of bio-based polymer monomers. However, the provided search results more prominently feature its isomer, 10-undecen-1-ol (B85765), in this application. 10-Undecen-1-ol, derived from the pyrolysis of ricinoleic acid from castor oil, is a well-established bio-based building block for polymers. researchgate.net

10-Undecen-1-ol is utilized in various polymerization strategies. For instance, it can be used in acyclic diene metathesis (ADMET) polymerization to produce polyesters. acs.orgrsc.org In this process, the terminal double bond of a monomer derived from 10-undecen-1-ol undergoes a metathesis reaction to form a polymer chain and a small molecule byproduct, typically ethylene. acs.org For example, 10-undecen-1-ol can be esterified with 2,5-furandicarboxylic acid (FDCA), another bio-based monomer, to create an α,ω-diene monomer suitable for ADMET polymerization. acs.org

Furthermore, 10-undecen-1-ol and its derivatives can participate in thiol-ene click chemistry to synthesize monomers for polyesters. rsc.orgresearchgate.net This reaction involves the addition of a thiol compound across the double bond of 10-undecen-1-ol or its esters, creating new functionalized monomers. rsc.orgresearchgate.net These monomers can then be polymerized through polycondensation reactions to yield polyesters with tunable properties. researchgate.net

Transesterification is another key reaction where 10-undecen-1-ol and its esters, like methyl 10-undecenoate, are used to create monomers for bio-based polyesters. acs.orgacs.org For example, the transesterification of methyl 10-undecenoate with diols can produce α,ω-diene monomers necessary for ADMET polymerization. acs.org Catalytic systems, such as those based on titanium or vanadium, have been developed to efficiently carry out these transesterification reactions. acs.orgresearchgate.net

While direct applications of this compound in polymer synthesis are not detailed in the search results, its isomeric relationship with the versatile 10-undecen-1-ol suggests its potential as a renewable resource for polymer chemistry, pending the development of efficient isomerization or direct polymerization methodologies.

Biological and Ecological Significance

Contribution to Natural Product Aroma and Flavor Profiles

trans-2-Undecen-1-ol (B1580871) is a volatile organic compound that contributes to the aroma and flavor of a variety of natural products. It is recognized for its floral, waxy, and rosy scent, with some descriptions also noting fresh and fruity undertones. thegoodscentscompany.comthegoodscentscompany.comfragranceu.com This compound is used as a flavoring agent in foods and as a fragrance ingredient in perfumes and cosmetics. thegoodscentscompany.comontosight.ai

The presence of this compound has been identified in the essential oils of several plants. For instance, it is a component of the essential oil extracted from the leaves of Ferula assa-foetida, where it was found to be a major constituent at 17.26%. chalcogen.ro It has also been detected in the essential oil of safflower (Carthamus tinctorius L.), albeit at a lower concentration of 0.26%. akjournals.com In coriander leaves, this compound is one of the identified volatile compounds. researchgate.net Furthermore, it has been found in mushrooms, specifically in Morchella esculenta. notulaebotanicae.ro

The following table summarizes the occurrence of this compound in various natural sources as identified by gas chromatography-mass spectrometry (GC-MS) analysis.

Natural SourcePlant Part/ProductConcentration/Identification
Ferula assa-foetidaLeaves17.26%
Coriandrum sativumLeavesIdentified as a volatile component
Carthamus tinctorius L. (Safflower)-0.26% in n-hexane extract, 0.24% in petroleum ether extract
Morchella esculenta (Morel mushroom)-Identified as a volatile aroma compound

NOTE: The following sections (5.2 and 5.3) are currently under development and will be populated with relevant research findings as they become available. The initial search focused on the foundational aspect of the compound's contribution to aroma and flavor. Subsequent, more targeted searches are required to adequately address the specific topics of insect chemical ecology and in vitro biological activities.

In Vitro Biological Activities of Extracts Containing this compound

Antimicrobial Effects (e.g., antibacterial, antifungal)

This compound has demonstrated notable antimicrobial properties, suggesting its potential as a natural preservative or therapeutic agent. It has been shown to possess both antibacterial and antifungal capabilities. biosynth.com

Studies have identified this compound as a bioactive compound in the leaves of Corchorus trilocularis, where it was found to be effective against various pathogens. In one study, it exhibited inhibitory activity against E. coli, S. aureus, and C. albicans. The compound has also been identified in the essential oil of cilantro (Coriandrum sativum L. leaves), which showed superior antimicrobial activity against several microorganisms. nih.govresearchgate.net Specifically, the essential oil was effective against all tested microorganisms except for Escherichia coli. researchgate.net

Further research has indicated that this compound is a component of essential oils with known antimicrobial properties. For instance, it was detected in the essential oil of torch ginger (Etlingera elatior) inflorescence, which displayed antibacterial activity against Gram-positive bacteria like Bacillus cereus, B. subtilis, Staphylococcus aureus, and Listeria monocytogenes. tandfonline.com Additionally, it has been identified in the essential oil of Coriandrum sativum leaves, which has shown antifungal activity against Candida species. nih.govcore.ac.uk The presence of this compound in an antifungal fragrance composition further supports its antimicrobial potential. google.com

The compound has also been identified in extracts of Papaver somniferum L. and Boerhaavia diffusa, both of which are recognized for their antimicrobial properties. ipinnovative.comjphytolres.org

Table 1: Antimicrobial Activity of this compound from Corchorus trilocularis

PathogenInhibition Zone (mm)
E. coli15
S. aureus12
C. albicans10

Data sourced from a study identifying bioactive compounds in the leaves of Corchorus trilocularis.

Anti-inflammatory Properties

Evidence suggests that this compound may possess anti-inflammatory effects. In vitro studies have indicated its potential to reduce the production of pro-inflammatory cytokines in macrophages, which is a crucial aspect of managing inflammatory conditions. While direct research on the anti-inflammatory properties of the isolated compound is somewhat limited, its presence in essential oils with demonstrated anti-inflammatory activity is noteworthy. nih.govresearchgate.net

For example, the essential oil of cilantro (Coriandrum sativum L. leaves), which contains this compound, has shown strong anti-inflammatory activity in assays using egg albumin and trypsin-induced inflammation. nih.govresearchgate.net The compound has also been identified in the essential oil of Ferula assa-foetida, a plant genus known for its anti-inflammatory effects in folk medicine. chalcogen.ro Furthermore, a mixture of plant extracts containing this compound is noted for its potential anti-inflammatory benefits. smujo.id These findings suggest that this compound may contribute to the anti-inflammatory profile of these plant extracts.

Acetylcholinesterase Inhibition

The potential for this compound to act as an acetylcholinesterase (AChE) inhibitor has been explored, primarily through its identification in essential oils that exhibit this activity. AChE inhibitors are significant in the management of conditions like Alzheimer's disease.

Computational Studies on Related Bioactivity (e.g., HIV-1 Protease Inhibition)

Computational biology has opened avenues to explore the potential of natural compounds as therapeutic agents. In this context, this compound has been a subject of in silico studies, particularly concerning its potential as an inhibitor of HIV-1 protease. HIV-1 protease is a critical enzyme for the replication of the human immunodeficiency virus, making it a key target for antiretroviral drugs. dovepress.comwikipedia.orgnih.gov

A study investigating the leaf extract of Pangium edule Reinw identified this compound as one of its constituents. japsonline.com Subsequent molecular docking studies were performed to evaluate the potential of these compounds to inhibit HIV-1 protease. japsonline.com Another computational study on the phytoconstituents of Cordia retusa also included this compound in its analysis, assessing its binding affinity to certain enzymes. wjpsonline.com These computational approaches help in predicting the interaction between a ligand, such as this compound, and a protein target, providing a basis for further experimental validation. japsonline.comdost.gov.ph

Advanced Analytical Characterization of Trans 2 Undecen 1 Ol

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Identification

Gas chromatography-mass spectrometry (GC-MS) is a fundamental technique for the analysis of volatile compounds like trans-2-Undecen-1-ol (B1580871). imsc.res.inipinnovative.comoaji.net In this method, the compound is vaporized and separated from other components in a sample based on its boiling point and affinity for the chromatographic column. Following separation, the mass spectrometer fragments the molecule and detects the resulting ions, providing a unique mass spectrum that acts as a chemical fingerprint.

The identification of this compound is confirmed by comparing its retention time and mass spectrum with those of a known standard or by matching the data with established libraries such as the National Institute of Standards and Technology (NIST) database. ipinnovative.comoaji.netnist.gov The mass spectrum of this compound typically shows characteristic fragment ions that aid in its identification. nih.gov The NIST Mass Spectrometry Data Center provides reference spectra for this compound, with one entry (NIST Number 342302) showing a top peak at a mass-to-charge ratio (m/z) of 57 and a second-highest peak at m/z 41. nih.gov Another entry (NIST Number 249484) also indicates a top peak at m/z 57, with the second and third highest peaks at m/z 41 and 43, respectively. nih.gov

Retention indices (RI) are also a critical parameter for the identification of compounds in GC-MS analysis. nist.gov The retention index of a compound is a measure of its retention time relative to a series of n-alkanes. For this compound, a Kovats retention index of 1362.1 has been reported on a semi-standard non-polar column. nih.gov In a study on radish microgreens, this compound was identified with a retention time of 26.97 minutes. nih.gov Another study on Cordia retusa reported a retention time of 10.97 minutes for this compound. oaji.net

Table 1: GC-MS Identification Parameters for this compound

ParameterValueSource(s)
Molecular Formula C₁₁H₂₂O nist.govnih.gov
Molecular Weight 170.29 g/mol nih.gov
CAS Registry Number 75039-84-8 nist.gov
Kovats Retention Index (Semi-standard non-polar) 1362.1 nih.gov
Mass Spectrum (m/z of major peaks) 57, 41, 43 nih.gov

Hyphenated Techniques for Volatile Analysis (e.g., HS-GC/MS, VSE-GC-MS/MS)

To enhance the detection of volatile compounds from complex matrices, hyphenated techniques that combine sample preparation with GC-MS are often employed. These methods improve sensitivity and reduce matrix interference.

Headspace-Gas Chromatography-Mass Spectrometry (HS-GC/MS) is a technique where the volatile compounds in the gaseous phase above a solid or liquid sample (the headspace) are injected into the GC-MS system. This method is particularly useful for analyzing aroma compounds in food and biological samples. notulaebotanicae.roresearchgate.net For instance, HS-GC/MS has been used to detect this compound in Morchella mushrooms and as part of the volatile profile of sea bass. notulaebotanicae.romdpi.comresearchgate.net In a study of Morchella esculenta, this compound was identified as one of the alcohol components in the volatile aroma profile. notulaebotanicae.roresearchgate.net

Volatile Solvent Extraction-Gas Chromatography-Tandem Mass Spectrometry (VSE-GC-MS/MS) is another powerful technique for the analysis of volatile metabolites. acs.orgacs.orgnih.gov This method involves extracting volatile compounds using a solvent followed by analysis with GC-MS/MS, which provides an additional layer of specificity and sensitivity through tandem mass spectrometry. In a study on Ludwigia stolonifera, VSE-GC-MS/MS was used to create a volatile profile of the plant's aerial parts and roots. acs.orgacs.orgnih.gov this compound was identified in the aerial part extract, constituting 0.35% of the total volatile components. acs.orgresearchgate.net

Headspace Gas Chromatography-Ion Mobility Spectrometry (HS-GC-IMS) is an emerging technique that separates ions in the gas phase based on their size and shape. nih.gov This method has been used to analyze volatile organic compounds in different breeds of chicken, where this compound was identified as a common volatile organic compound. nih.gov

Table 2: Application of Hyphenated Techniques for this compound Analysis

TechniqueMatrixFindingsSource(s)
HS-GC/MS Morchella esculenta (mushroom)Identified as a volatile aroma compound. notulaebotanicae.roresearchgate.net
HS-GC/MS Sea BassIdentified as a volatile compound in dried samples. mdpi.comresearchgate.net
VSE-GC-MS/MS Ludwigia stolonifera (aerial parts)Detected at a relative percentage of 0.35%. acs.orgresearchgate.net
HS-GC-IMS Chicken MeatIdentified as a common volatile organic compound. nih.gov

Quantitative Methodologies for Complex Matrices

Quantitative analysis of this compound in complex matrices, such as food and environmental samples, often requires specific methodologies to ensure accuracy and precision. The concentration of this compound can vary significantly depending on the sample and processing methods.

In a study analyzing the essential oil of coriander, the amount of this compound was found to be influenced by the drying method, with concentrations reaching up to 12.9%. researchgate.net Another study on four radish microgreen cultivars found varying amounts of this compound, with concentrations of 17.90 µg/kg, 26.01 µg/kg, 16.79 µg/kg, and 23.09 µg/kg in the different cultivars. nih.gov

The quantitative determination of this compound is crucial for understanding its contribution to the flavor and aroma profiles of various products. For example, it is recognized as a flavoring agent by the Joint FAO/WHO Expert Committee on Food Additives (JECFA). nih.gov

Spectroscopic Confirmation of Molecular Structure

Spectroscopic techniques are indispensable for the unambiguous confirmation of the molecular structure of this compound.

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands. nist.gov The National Institute of Standards and Technology has published a gas-phase IR spectrum for this compound. nist.gov A study on Papaver somniferum L. utilized Fourier-transform infrared (FT-IR) spectroscopy to identify functional groups, with the O-H stretching vibration, characteristic of alcohols, observed in the range of 3500–3200 cm⁻¹. ipinnovative.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide information about the connectivity of atoms in the molecule. guidechem.com Data for the ¹H NMR (400 MHz in CDCl₃) and ¹³C NMR (in CDCl₃) of this compound are available, which can be used to confirm the presence and configuration of the double bond and the hydroxyl group. guidechem.comguidechem.com

Table 3: Spectroscopic Data for this compound

Spectroscopic TechniqueKey FeaturesSource(s)
Infrared (IR) Spectroscopy O-H stretching vibration (alcohols) around 3500–3200 cm⁻¹ ipinnovative.comnist.gov
¹H NMR Spectroscopy Signals confirming the trans-alkene and primary alcohol structure guidechem.comguidechem.com
¹³C NMR Spectroscopy Resonances corresponding to the eleven carbon atoms in the molecule guidechem.comguidechem.com

Future Directions and Interdisciplinary Research Opportunities

Elucidation of Undiscovered Biosynthetic Pathways

The precise biosynthetic pathway of trans-2-undecen-1-ol (B1580871) in organisms remains largely uncharacterized. It has been identified as a volatile component in plants such as coriander (Coriandrum sativum L.), where its concentration can be influenced by post-harvest processing. frontiersin.orgresearchgate.net As a fatty alcohol, its biosynthesis is presumed to originate from fatty acid metabolism, but the specific enzymatic steps are yet to be confirmed. hmdb.ca Future research should prioritize the identification and characterization of the enzymes responsible for its formation.

Elucidating this pathway will likely involve a multi-step process analogous to the discovery of pathways for other complex plant metabolites, such as sterols and diterpenoids. researchgate.netnih.govmdpi.com Key research objectives include:

Identifying Precursors: Determining the specific fatty acid precursor (likely a C11 or C12 saturated or unsaturated fatty acid) from which this compound is derived.

Characterizing Key Enzymes: Isolating and characterizing the specific enzymes, such as desaturases that introduce the double bond at the C-2 position and reductases that convert the terminal carboxylic acid to an alcohol.

Transcriptomic and Genomic Analysis: Utilizing high-throughput sequencing of organisms known to produce the compound to identify candidate genes encoding these enzymes. nih.gov

A hypothetical pathway, starting from a common fatty acid, would require a sequence of specific enzymatic reactions.

Table 1: Hypothetical Enzymatic Steps for this compound Biosynthesis

Step Precursor Enzyme Class Required Product
1 Dodecanoyl-ACP Acyl-ACP Thioesterase Dodecanoic acid
2 Dodecanoic acid Desaturase trans-2-Dodecenoic acid
3 trans-2-Dodecenoic acid Carboxylate Reductase trans-2-Dodecenal
4 trans-2-Dodecenal Aldehyde Reductase / Alcohol Dehydrogenase This compound*

*Note: The final step might involve a decarboxylation-hydroxylation mechanism from a longer chain precursor, an area requiring significant investigation.

Development of Novel Biocatalytic Routes for Sustainable Production

Current production of this compound relies on chemical synthesis. chembk.com Developing biocatalytic routes offers a promising avenue for more sustainable and environmentally benign production. This can be achieved through whole-cell biocatalysis or the use of isolated enzymes. acs.org Research in this area could draw inspiration from established microbial systems that produce other valuable hydrocarbons, such as 1-alkenes. researchgate.net

Future research should focus on:

Metabolic Engineering of Microorganisms: Engineering platform organisms like Escherichia coli or Saccharomyces cerevisiae to express the biosynthetic genes (once identified) for this compound production from simple carbon sources like glucose. acs.org

Screening for Novel Enzymes: Prospecting microbial genomes for novel enzymes with the desired catalytic activity (e.g., reductases with high specificity for 11-carbon substrates).

Whole-Cell Bioconversion: Using engineered or naturally occurring microorganisms, such as Pseudomonas species, which are known to harbor diverse fatty acid modifying enzymes, to convert inexpensive feedstocks like fatty acids into the target alcohol. acs.orgresearchgate.net

Table 2: Potential Biocatalytic Systems for Sustainable Production

Biocatalytic System Approach Potential Substrate Key Research Challenge
Engineered Saccharomyces cerevisiae Heterologous expression of a plant-derived biosynthetic pathway. Glucose, Glycerol Identification of all necessary pathway genes and optimizing their expression and activity in yeast.
Engineered Pseudomonas putida Overexpression of native or engineered fatty acid modifying enzymes. Plant oil-derived fatty acids Enhancing substrate specificity for C11/C12 chains and directing metabolism towards alcohol production. researchgate.net

Exploration of Structure-Function Relationships in Ecological Contexts

Volatile organic compounds play critical roles in mediating ecological interactions. While this compound has been identified in plant volatile blends and tested in insect studies, its specific ecological function is not well understood. esf.edu It was included in a study on host volatile percepts for longhorned beetles (Anoplophora species), but its definitive role as an attractant or repellent was not established. esf.edu Related undecenol derivatives, however, are known to function as pheromones in other insects, suggesting a potential signaling role for this compound. frontiersin.org

Interdisciplinary research combining analytical chemistry, entomology, and ecology is needed to:

Conduct Behavioral Bioassays: Systematically test the effect of pure this compound on the behavior of relevant insects, such as herbivores that feed on plants producing the compound and their associated predators or parasitoids.

Perform Electroantennography (EAG): Use EAG coupled with gas chromatography (GC-EAD) to determine which insect species can detect the compound and to screen for its activity in complex volatile mixtures. esf.edu

Investigate Structure-Activity Relationships (SAR): Synthesize and test structural analogs of this compound (e.g., varying the chain length, position of the double bond, or functional group) to understand which structural features are critical for biological activity. researchgate.net This can reveal how insects discriminate between similar molecules.

Table 3: Known and Potential Ecological Roles of this compound

Interacting Organism Context Potential Role Semiochemical Class Research Needed
Anoplophora spp. (Longhorned Beetles) Host Plant Location Host Cue / Repellent Kairomone / Allomone Dose-response behavioral assays and field trapping experiments. esf.edu
Herbivorous Insects (General) Feeding/Oviposition Antifeedant Allomone Choice and no-choice feeding bioassays.

Advanced Applications in Chemical Synthesis and Materials Science

Beyond its current use as a fragrance and flavor agent, the chemical structure of this compound presents opportunities for its use as a versatile building block in chemical synthesis and materials science. ontosight.aichembk.com Its bifunctional nature, possessing both a reactive double bond and a hydroxyl group, makes it a candidate for polymerization and the synthesis of novel fine chemicals.

A compelling future direction is its application in polymer chemistry. Research on a similar molecule, 10-undecen-1-ol (B85765), has shown its utility as a chain transfer agent in the metathesis degradation of butadiene rubber to produce sustainable polyols and polyesters. researchgate.net The internal position of the double bond in this compound, compared to the terminal bond in 10-undecen-1-ol, could lead to polymers with distinct properties.

Future research in this domain should explore:

Monomer Synthesis and Polymerization: Using the hydroxyl group for esterification to create polyester (B1180765) chains and the internal double bond for cross-linking or further functionalization.

Olefin Metathesis: Investigating its reactivity in acyclic diene metathesis (ADMET) polymerization to create novel unsaturated polyesters.

Synthesis of Fine Chemicals: Employing the double bond and hydroxyl group as handles for multi-step synthesis of more complex molecules, potentially for pharmaceutical or agrochemical applications. acs.org

Table 4: Comparative Potential in Polymer Synthesis

Feature 10-Undecen-1-ol This compound Potential Impact on Polymer Properties
Structure Terminal C=C bond Internal C=C bond The internal double bond in this compound could result in polymers with greater steric hindrance, potentially affecting crystallinity and thermal properties.
Reactivity Terminal alkene is highly reactive in metathesis. researchgate.net Internal alkene may have different reactivity and selectivity in polymerization reactions. Could lead to different polymer microstructures and control over chain branching.

| Functional Group | Primary alcohol | Primary alcohol | Both are suitable for creating polyester backbones via esterification. |

Q & A

Q. How can structure-activity relationship (SAR) models be developed to predict the compound’s interaction with lipid bilayers?

  • Methodological Guidance : Use Langmuir monolayer assays to measure interfacial tension changes. Validate models with molecular dynamics simulations (e.g., GROMACS) to visualize insertion dynamics into phospholipid membranes .

Ethical and Replicability Considerations

Q. Q. What protocols ensure ethical use of trans-2-Undecen-1-ol in studies involving live organisms?

  • Methodological Guidance : Adhere to institutional animal care guidelines (e.g., IACUC) for dose-range testing. Include negative controls to distinguish compound-specific effects from solvent toxicity .

Q. How can researchers enhance methodological transparency to facilitate replication of studies involving this compound?

  • Methodological Guidance : Publish step-by-step protocols on platforms like Protocols.io , including raw instrument settings (e.g., NMR pulse sequences, GC temperature gradients). Use Open Science Framework (OSF) for preregistration of experimental designs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.